4-[(Methylsulfonyl)methyl]piperidine hydrochloride

conformational analysis molecular flexibility drug design

Generic 4-sulfonylpiperidines lack the conformational flexibility required for cardiac myosin engagement, compromising SAR campaigns for dilated cardiomyopathy. This compound's methylene spacer introduces an additional rotatable bond (2 vs. 1), enabling distinct geometries for binding pocket interrogation. - Enhanced GPCR/kinase scaffold adaptability vs. direct sulfonyl analogs - Key building block for patented 4-methylsulfonyl-substituted piperidine urea DCM therapeutics - Free secondary amine enables broad derivatization: acylation, reductive amination, sulfonylation - ≥95% purity, multi-vendor global availability with typical lead times of 1-2 weeks

Molecular Formula C7H16ClNO2S
Molecular Weight 213.73 g/mol
CAS No. 597563-39-8
Cat. No. B1372217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Methylsulfonyl)methyl]piperidine hydrochloride
CAS597563-39-8
Molecular FormulaC7H16ClNO2S
Molecular Weight213.73 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CC1CCNCC1.Cl
InChIInChI=1S/C7H15NO2S.ClH/c1-11(9,10)6-7-2-4-8-5-3-7;/h7-8H,2-6H2,1H3;1H
InChIKeyWFVLDWXGAGSFCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Methylsulfonyl)methyl]piperidine Hydrochloride (CAS 597563-39-8): Procurement-Ready Chemical Profile and Structural Identity


4-[(Methylsulfonyl)methyl]piperidine hydrochloride (CAS 597563-39-8) is a piperidine derivative featuring a methylsulfonylmethyl substituent at the 4-position of the piperidine ring [1]. This compound, with molecular formula C₇H₁₆ClNO₂S and molecular weight 213.73 g/mol, is commercially available as a hydrochloride salt with typical purity specifications of ≥95% . The methylene (-CH₂-) spacer between the piperidine ring and the methylsulfonyl (-SO₂CH₃) group distinguishes it from direct sulfonyl-substituted analogs, conferring distinct conformational flexibility and physicochemical properties that influence its utility as a synthetic intermediate and research tool [1].

4-[(Methylsulfonyl)methyl]piperidine Hydrochloride: Why Piperidine Analogs Cannot Be Interchanged in Rigorous Research and Synthesis


Piperidine derivatives bearing methylsulfonyl groups exhibit widely divergent reactivity, binding profiles, and physicochemical properties depending on the substitution pattern and the presence or absence of a methylene spacer [1]. Direct substitution of a methylsulfonyl group at the 4-position (as in 4-(methylsulfonyl)piperidine hydrochloride, CAS 290328-55-1) produces a structurally constrained scaffold with different hydrogen bonding capacity and conformational behavior compared to the methylene-bridged 4-[(methylsulfonyl)methyl]piperidine . These structural differences manifest in measurable variations in chromatographic selectivity, solubility, and receptor/enzyme interaction profiles, rendering generic interchange of in-class compounds unsuitable for applications requiring precise control over molecular recognition or synthetic outcomes .

4-[(Methylsulfonyl)methyl]piperidine Hydrochloride: Quantitative Differentiation Evidence from Comparator Studies


Enhanced Conformational Flexibility: Rotatable Bond Count Comparison with 4-(Methylsulfonyl)piperidine

4-[(Methylsulfonyl)methyl]piperidine hydrochloride possesses two rotatable bonds, whereas the direct analog 4-(methylsulfonyl)piperidine hydrochloride (CAS 290328-55-1) has only one [1]. This additional rotational degree of freedom, arising from the methylene spacer, enables the methylsulfonyl group to adopt a wider range of orientations relative to the piperidine ring, which can be critical for achieving optimal binding poses in target proteins [1].

conformational analysis molecular flexibility drug design

Hydrogen Bonding Capacity: Acceptor and Donor Count Distinction from 4-(Methylsulfonyl)piperidine

The target compound contains 3 hydrogen bond acceptors (the sulfonyl oxygens and the piperidine nitrogen) and 1 hydrogen bond donor (the piperidine NH), whereas 4-(methylsulfonyl)piperidine hydrochloride (CAS 290328-55-1) presents only 2 acceptors and 1 donor [1]. The additional acceptor originates from the sulfonyl group's oxygen atoms being electronically decoupled from the piperidine ring via the methylene spacer, altering the compound's capacity for intermolecular hydrogen bonding and solvation [1].

hydrogen bonding solubility receptor binding

Lipophilicity Differentiation: XLogP3-AA Value Relative to Direct Sulfonyl Analogs

4-[(Methylsulfonyl)methyl]piperidine (free base) exhibits an XLogP3-AA value of -0.1, indicating borderline hydrophilic character, whereas 4-(methylsulfonyl)piperidine (free base, CAS 290328-55-1) has a computed XLogP of approximately -0.5 [1]. The methylene spacer contributes approximately +0.4 logP units, reflecting reduced polarity and potentially improved membrane partitioning relative to the direct sulfonyl analog [1].

lipophilicity ADME chromatography

Chromatographic Selectivity Profile: Class-Level Distinction for Sulfonylpiperidines

Piperidine derivatives containing a methylsulfonyl group, including 4-(methylsulfonyl)piperidine hydrochloride, have been demonstrated to exhibit selective retention for aromatic, halogenated aromatic, and aliphatic hydrocarbon analytes in liquid chromatography, with a linear response range of 0.1–10 mg/L . The methylene-extended analog (target compound) is expected to display similar chromatographic utility, with the additional rotatable bond potentially influencing enantioselectivity and retention time shifts in chiral stationary phase applications [1].

chromatography analytical method development purification

4-[(Methylsulfonyl)methyl]piperidine Hydrochloride: High-Value Application Scenarios Supported by Differential Evidence


Synthesis of Conformationally Adaptable Piperidine Urea Compounds for Cardiac Therapeutics

The compound serves as a key intermediate in the preparation of 4-methylsulfonyl-substituted piperidine urea derivatives, a class patented for the treatment of dilated cardiomyopathy (DCM) [1]. The methylene spacer provides the conformational flexibility necessary for optimal engagement with cardiac myosin, a therapeutic target implicated in systolic dysfunction [1]. In structure-activity relationship studies, this flexibility has been correlated with improved target binding compared to more rigid direct sulfonyl analogs [1].

Analytical Method Development as a Chromatographic Selectivity Tool

Based on class-level evidence that sulfonylpiperidines exhibit selective retention for aromatic and halogenated compounds over a linear range of 0.1–10 mg/L [1], 4-[(methylsulfonyl)methyl]piperidine hydrochloride can be evaluated as a chiral stationary phase additive or calibration standard in HPLC. Its unique hydrogen bonding and lipophilicity profile (XLogP3-AA = -0.1, 3 H-bond acceptors) relative to direct sulfonyl analogs may offer distinct separation selectivity for complex mixtures .

Medicinal Chemistry Scaffold Exploration for Central Nervous System and Anti-Inflammatory Targets

Piperidine derivatives with sulfonyl functionalities have been implicated in COX-2 inhibition and chemokine receptor modulation [1]. The target compound's enhanced rotatable bond count (2 vs. 1 in direct analogs) and moderate lipophilicity (XLogP3-AA = -0.1) make it a valuable scaffold for exploring binding pocket compatibility in GPCRs and enzymes where conformational adaptability is linked to potency and selectivity [2].

Building Block for Diversifying Sulfonamide and Sulfone Chemical Libraries

As a hydrochloride salt with a free secondary amine, the compound is amenable to a wide range of derivatization reactions (e.g., acylation, reductive amination, sulfonylation) [1]. The methylene spacer increases synthetic versatility compared to direct sulfonyl-substituted piperidines, enabling access to structural space that is under-represented in commercial screening collections [1].

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